1,2-Bis(2-Nitrophenoxy)ethane

Catalog No.
S8072587
CAS No.
4742-89-6
M.F
C14H12N2O6
M. Wt
304.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-Nitrophenoxy)ethane

CAS Number

4742-89-6

Product Name

1,2-Bis(2-Nitrophenoxy)ethane

IUPAC Name

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2

InChI Key

DEHTVRKGDUCXRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]

1,2-Bis(2-nitrophenoxy)ethane is an organic compound characterized by its ether functionality, consisting of two nitrophenoxy groups attached to a central ethane unit. Its molecular formula is C14H12N2O6C_{14}H_{12}N_{2}O_{6} and it has a molecular weight of 304.26 g/mol. The compound appears as a light beige crystalline solid, with a melting point around 167 °C. It is primarily recognized for its applications in the agricultural sector as a fungicide and as an intermediate in pigment production .

The primary reaction for synthesizing 1,2-bis(2-nitrophenoxy)ethane involves the etherification of ethylene glycol with 2-chloronitrobenzene. This reaction typically occurs in the presence of an alkali metal hydroxide catalyst and dimethylacetamide as a solvent, under controlled temperatures ranging from 50 °C to 80 °C. The general reaction can be summarized as follows:

Ethylene Glycol+2 ChloronitrobenzeneNaOH DMAc1 2 Bis 2 nitrophenoxy ethane\text{Ethylene Glycol}+\text{2 Chloronitrobenzene}\xrightarrow{\text{NaOH DMAc}}\text{1 2 Bis 2 nitrophenoxy ethane}

Upon further reduction, 1,2-bis(2-nitrophenoxy)ethane can be converted to 1,2-bis(2-aminophenoxy)ethane, which serves as a precursor for various dye compounds through subsequent reactions such as tetrazotation and coupling .

The synthesis of 1,2-bis(2-nitrophenoxy)ethane can be achieved through several methods:

  • Etherification Method: The most common approach involves reacting ethylene glycol with 2-chloronitrobenzene in the presence of sodium hydroxide and dimethylacetamide at elevated temperatures (50-80 °C). This method yields high purity and good yield rates (up to 93% theoretical yield) .
  • Alternative Methods: Other methods include using phase transfer catalysts or varying solvents and bases to optimize yield and purity. For example, employing benzyl-dimethyl-laurylammonium chloride as a phase transfer catalyst has been noted in some protocols .

1,2-Bis(4-nitrophenoxy)ethaneEtherAntibacterialDyes4-NitrophenolPhenolic compoundAntibacterialIndustrial chemicalsBisphenol APhenolic compoundEndocrine disruptorPlastics4-NitroanilineAromatic amineAntimicrobialDye production

Uniqueness of 1,2-Bis(2-nitrophenoxy)ethane:

  • The presence of two nitrophenoxy groups linked by an ethylene bridge distinguishes it from other similar compounds.
  • Its specific application as a fungicide sets it apart from others that may not have such targeted agricultural uses.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

304.06953611 g/mol

Monoisotopic Mass

304.06953611 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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